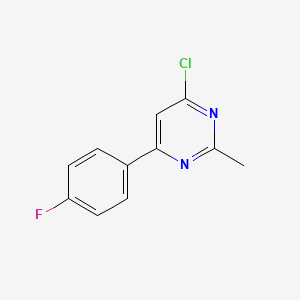

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

CAS No.: 178430-13-2

Cat. No.: VC7818169

Molecular Formula: C11H8ClFN2

Molecular Weight: 222.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178430-13-2 |

|---|---|

| Molecular Formula | C11H8ClFN2 |

| Molecular Weight | 222.64 g/mol |

| IUPAC Name | 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |

| Standard InChI Key | CMHKVLZZLUCNGV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is characterized by the following key identifiers:

-

IUPAC Name: 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

-

Molecular Formula:

-

Molecular Weight: 222.64 g/mol

-

CAS Registry Number: 178430-13-2

-

SMILES:

The pyrimidine core adopts a planar conformation, with the 4-fluorophenyl group contributing to steric and electronic effects that influence reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystal data for this compound is unavailable, related pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine) exhibit dihedral angles of approximately 3.0° between the pyrimidine and aryl rings, suggesting minimal conjugation disruption. Weak intramolecular hydrogen bonds and van der Waals interactions stabilize the crystal lattice .

Synthesis and Reaction Pathways

Suzuki-Miyaura Cross-Coupling

A prevalent synthesis route involves palladium-catalyzed cross-coupling. For example:

-

Starting Material: 4,6-Dichloro-2-methylpyrimidine reacts with 4-fluorophenylboronic acid.

-

Catalyst: Dichlorido-bis(triphenylphosphine)palladium(II) ().

-

Conditions: Dioxane solvent, cesium carbonate base, reflux at 80–100°C .

Reaction Equation:

Chlorination of Hydroxypyrimidine Precursors

Alternative methods employ chlorinating agents:

-

Substrate: 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol.

-

Reagents: Phosphorus oxychloride () with organic bases (e.g., triethylamine).

Physicochemical Properties

Thermodynamic and Spectral Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Partially soluble in chloroform |

The electron-withdrawing chloro and fluoro groups enhance stability but reduce solubility in polar solvents.

Spectroscopic Features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume